molecular formula C9H16ClNO3 B2950776 Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride CAS No. 2031259-07-9

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride

Cat. No.: B2950776
CAS No.: 2031259-07-9
M. Wt: 221.68
InChI Key: GMXIVBXDEWBIFM-UHFFFAOYSA-N
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Description

Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is a chemical compound with the molecular formula C9H16ClNO3 It is a derivative of 7-oxa-2-azaspiro[35]nonane, featuring a carboxylate group and a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride typically involves multiple steps, starting with the formation of the core spirocyclic structure. One common approach is the cyclization of appropriate precursors, followed by functional group modifications to introduce the carboxylate and hydrochloride groups.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and choice of solvents, to achieve high yields and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is utilized in the study of enzyme inhibitors and receptor ligands. Its structural complexity makes it a valuable tool for probing biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of advanced materials and polymers. Its unique chemical properties enable the creation of innovative products with enhanced performance.

Comparison with Similar Compounds

  • Methyl 6-oxa-2-azaspiro[3.5]nonane-7-carboxylate hydrochloride

  • 7-methoxy-2-azaspiro[3.5]nonane hydrochloride

  • 2-Oxa-7-azaspiro[3.5]nonane oxalate

Uniqueness: Methyl 7-oxa-2-azaspiro[3.5]nonane-1-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the oxa bridge and the carboxylate group. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

methyl 7-oxa-2-azaspiro[3.5]nonane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-9(6-10-7)2-4-13-5-3-9;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMXIVBXDEWBIFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2(CCOCC2)CN1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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